Aryl Iodide as a Superior Cross-Coupling Handle: Synthetic Utility vs. Non-Halogenated 4-(Piperidin-1-ylmethyl)benzoic acid
The 3-iodo substituent enables well-established oxidative addition with Pd(0) catalysts, a capability entirely absent in the non-halogenated analog 4-(piperidin-1-ylmethyl)benzoic acid (CAS 159691-33-5). In the context of the LSD1 inhibitor patent family exemplified by US10053456, US10414761, and US9487511, the 4-(piperidin-1-ylmethyl)benzoic acid scaffold is used as a key pharmacophoric element; the 3-iodo intermediate offers a direct route for further diversification via C–C or C–N bond formation that the des-iodo version cannot provide without additional functionalization steps [1].
| Evidence Dimension | Availability of aryl halide for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl iodide present at C3; reactive toward Suzuki, Sonogashira, Buchwald-Hartwig coupling |
| Comparator Or Baseline | 4-(Piperidin-1-ylmethyl)benzoic acid (CAS 159691-33-5): no halogen substituent; cannot participate in oxidative addition |
| Quantified Difference | Binary: present vs. absent. Enables late-stage diversification in SAR campaigns. |
| Conditions | General synthetic chemistry context; cited in LSD1 inhibitor patent family (US Patent Nos. 10053456, 10414761, 9487511) |
Why This Matters
Procurement of the 3-iodo derivative directly enables medicinal chemistry teams to execute diversification strategies that the non-halogenated analog cannot support, eliminating the need for a separate halogenation step.
- [1] US Patent Nos. 10053456, 10414761, 9487511; BindingDB entries BDBM256654 and BDBM256472. LSD1 inhibitors containing 4-(piperidin-1-ylmethyl)benzoic acid scaffold. View Source
